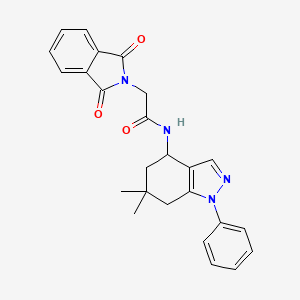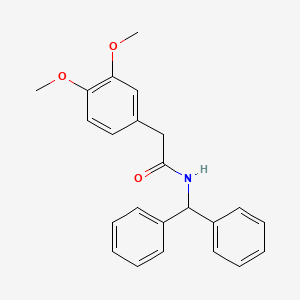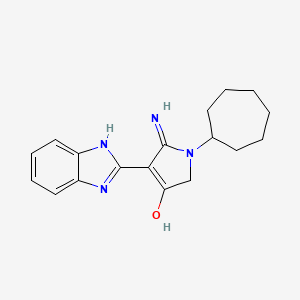![molecular formula C15H21ClN2O3S B6093589 N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide](/img/structure/B6093589.png)
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinone ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 3-chlorophenylacetic acid with an appropriate alkylating agent to form the corresponding ester. This ester is then subjected to a series of reactions, including cyclization to form the pyrrolidinone ring and subsequent sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as high-throughput screening and process intensification.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide: Similar structure but with a different position of the chlorine atom.
N-[1-[2-(3-bromophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide: Bromine instead of chlorine.
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]butane-1-sulfonamide: Different alkyl chain length.
Uniqueness
The unique combination of the chlorophenyl group, pyrrolidinone ring, and sulfonamide group in N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide provides distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-8-22(20,21)17-14-10-15(19)18(11-14)7-6-12-4-3-5-13(16)9-12/h3-5,9,14,17H,2,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPVTJRTQYYCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B6093517.png)
![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B6093521.png)

![N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6093549.png)

![ethyl 1-[1-methyl-2-(3-pyridinyl)ethyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6093561.png)

![1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1H-pyrazol-4-yl)propan-1-one](/img/structure/B6093577.png)
![3-[4-[(4-Methoxyphenyl)methyl]-3-oxopiperazine-1-carbonyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6093581.png)
![2-(ETHYLSULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE](/img/structure/B6093593.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6093599.png)
![1-(2-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6093607.png)
